Ethyl 4-methylhexanoate

Description

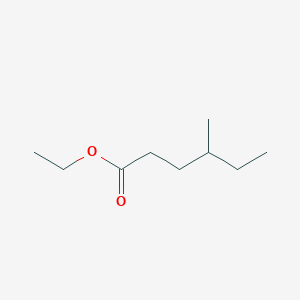

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 4-methylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-4-8(3)6-7-9(10)11-5-2/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLBBXJVJKKWJTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870888 | |

| Record name | Hexanoic acid, 4-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1561-10-0 | |

| Record name | Hexanoic acid, 4-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1561-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanoic acid, 4-methyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001561100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 4-methyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanoic acid, 4-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-methylhexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to the Physical Properties of Ethyl 4-Methylhexanoate

Introduction

Ethyl 4-methylhexanoate (CAS No: 1561-10-0) is a fatty acid ethyl ester with the molecular formula C9H18O2.[1][2] It is a branched-chain ester that has garnered interest in various fields, including flavor and fragrance chemistry, as it is found in natural sources like wine.[3][4] Understanding its physical properties is paramount for its application in research and development, particularly in areas requiring precise control over formulation, synthesis, and purification processes. This guide provides a comprehensive overview of the key physical and chemical characteristics of ethyl 4-methylhexanoate, supported by experimental data and computational estimations from reputable sources.

Molecular Structure

The molecular structure of a compound is the foundation of its physical and chemical behavior. The arrangement of atoms and bonds in ethyl 4-methylhexanoate dictates its polarity, volatility, and interactions with other molecules.

Caption: Molecular structure of ethyl 4-methylhexanoate.

Physicochemical Properties

The following table summarizes the key physical properties of ethyl 4-methylhexanoate. These values are crucial for designing experimental protocols, including reaction conditions, purification methods, and storage.

| Property | Value | Source(s) |

| Molecular Formula | C9H18O2 | [1][2] |

| Molecular Weight | 158.24 g/mol | [1][5] |

| CAS Number | 1561-10-0 | [1][6] |

| Boiling Point | 180 °C at 760 mmHg | [1][3] |

| Melting Point | -66.1 °C (estimate) | [1][7] |

| Density | 0.874 g/cm³ | [1] |

| Refractive Index | 1.4051 | [1] |

| Flash Point | 59.4 °C | [1][3] |

| Vapor Pressure | 0.915 mmHg at 25 °C | [1][3] |

| Solubility | In water: 117.8 mg/L at 25 °C (estimate) | [3] |

| logP (o/w) | 3.177 (estimate) | [3] |

Spectral Data

Spectroscopic data is essential for the structural elucidation and purity assessment of a compound.

-

Mass Spectrometry (MS): The mass spectrum of ethyl 4-methylhexanoate is available, providing information on its fragmentation pattern upon ionization, which is key for its identification in complex mixtures, for example, through Gas Chromatography-Mass Spectrometry (GC-MS).[6][8]

-

Infrared (IR) Spectroscopy: IR spectral data is available and would be expected to show a strong characteristic absorption band for the carbonyl (C=O) group of the ester at approximately 1735-1750 cm⁻¹, as well as C-O stretching vibrations.[6]

Experimental Protocols: Synthesis of Ethyl 4-Methylhexanoate

A common method for the synthesis of ethyl 4-methylhexanoate is through the Fischer esterification of 4-methylhexanoic acid with ethanol in the presence of an acid catalyst.

Materials:

-

4-methylhexanoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Distillation apparatus

-

Separatory funnel

-

Heating mantle

Procedure:

-

In a round-bottom flask, combine 1 molar equivalent of 4-methylhexanoic acid with 3-4 molar equivalents of anhydrous ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the acid volume) while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude product by fractional distillation under atmospheric or reduced pressure to obtain pure ethyl 4-methylhexanoate.

Causality Behind Experimental Choices:

-

Excess Ethanol: Using an excess of ethanol shifts the reaction equilibrium towards the formation of the ester, thereby increasing the yield, in accordance with Le Châtelier's principle.

-

Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.

-

Washing Steps: The aqueous washes are crucial for removing the acid catalyst, unreacted carboxylic acid, and excess ethanol. The sodium bicarbonate wash is specifically to neutralize any remaining acidic components.

-

Drying and Distillation: These final steps are for the removal of residual water and purification of the ester from any remaining starting materials or byproducts.

Safety and Handling

While specific GHS classification for ethyl 4-methylhexanoate is not consistently available, general precautions for handling flammable liquids and esters should be followed.[2]

-

Handling: Use in a well-ventilated area.[9] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9] Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water.[9] If inhaled, move to fresh air.[9] If ingested, do not induce vomiting and seek medical attention.[9]

It is important to consult the most current Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This technical guide has provided a detailed overview of the physical properties of ethyl 4-methylhexanoate, a compound of interest in various scientific and industrial applications. The data presented, including physicochemical properties, spectral information, a synthesis protocol, and safety guidelines, serves as a valuable resource for professionals working with this chemical. A thorough understanding of these properties is fundamental to its effective and safe use in research and development.

References

-

LookChem. (n.d.). Ethyl 4-methylhexanoate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). ethyl 4-methyl hexanoate. Retrieved from [Link]

-

Stenutz. (n.d.). ethyl (E,E)-4-methyl-2,4-hexadienoate. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl (S)-4-Methylhexanoate. Retrieved from [Link]

-

PubChem. (n.d.). Hexanoic acid, 4-methyl-, ethyl ester. Retrieved from [Link]

-

PubChem. (n.d.). 2-Ethyl-4-methylhexanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-methyl-3-oxohexanoate. Retrieved from [Link]

-

NIST. (n.d.). D-ethyl 4-methylhexanoate. Retrieved from [Link]

-

Farnell. (2010). Material Safety Data Sheet. Retrieved from [Link]

-

FlavScents. (n.d.). ethyl 4-methyl hexanoate. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 4-ethyl-5-methylhexanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl hexanoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 5-methylhexanoate. Retrieved from [Link]

Sources

- 1. Ethyl 4-methylhexanoate|lookchem [lookchem.com]

- 2. guidechem.com [guidechem.com]

- 3. ethyl 4-methyl hexanoate, 1561-10-0 [thegoodscentscompany.com]

- 4. ethyl 4-methyl hexanoate [flavscents.com]

- 5. D-ethyl 4-methylhexanoate [webbook.nist.gov]

- 6. Hexanoic acid, 4-methyl-, ethyl ester | C9H18O2 | CID 102647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ETHYL 4-METHYLHEXANOATE | 1561-10-0 [chemicalbook.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. zycz.cato-chem.com [zycz.cato-chem.com]

Introduction: The Molecular Identity of Ethyl 4-methylhexanoate

An In-depth Technical Guide to the Structural Isomers and Stereoisomers of Ethyl 4-methylhexanoate

This guide provides a comprehensive exploration of the isomeric landscape of ethyl 4-methylhexanoate, a molecule of interest in fields ranging from flavor and fragrance chemistry to pheromone-based pest management. We will dissect the nuances of its structural and stereoisomeric forms, detailing methods for their synthesis, separation, and characterization. The causality behind experimental choices is emphasized to provide actionable insights for laboratory application.

Ethyl 4-methylhexanoate (C₉H₁₈O₂) is an ester recognized for its fruity aroma.[1] It is the ethyl ester of 4-methylhexanoic acid.[2] Beyond its sensory properties, this molecule serves as a critical model for understanding the impact of subtle structural variations on chemical and biological activity. For instance, the related compound, ethyl 4-methyloctanoate, is a known aggregation pheromone for the rhinoceros beetle, highlighting how specific isomers can elicit precise biological responses.[3][4][5] Isomers are compounds that share the same molecular formula but differ in the arrangement of their atoms, leading to distinct physical, chemical, and biological properties.[6] This guide will systematically navigate the two primary categories of isomerism relevant to ethyl 4-methylhexanoate: structural isomerism and stereoisomerism.

Part 1: Structural Isomers - Variations in Connectivity

Structural (or constitutional) isomers possess the same molecular formula (C₉H₁₈O₂) but differ in the connectivity of their atoms.[6] These differences can manifest as variations in the carbon skeleton (chain isomerism), the position of a functional group or substituent (positional isomerism), or the functional group itself.

According to IUPAC nomenclature, the name "ethyl 4-methylhexanoate" specifies a precise arrangement: the ethyl group originates from the alcohol (ethanol), and the "4-methylhexanoate" portion comes from the carboxylic acid, where a methyl group is attached to the fourth carbon of a six-carbon chain.[7][8][9][10]

Key Structural Isomers of Ethyl 4-methylhexanoate

The primary structural isomers arise from altering the position of the methyl group on the hexanoate backbone or by rearranging the carbon chain itself.

-

Positional Isomers : The methyl group can be located at other positions on the hexanoate chain, leading to distinct compounds such as:

-

Ethyl 2-methylhexanoate

-

Ethyl 3-methylhexanoate

-

Ethyl 5-methylhexanoate[11]

-

-

Chain Isomers : The seven-carbon acid portion can adopt various branched structures. For example, the parent acid could be a dimethylpentanoic acid or an ethylpentanoic acid, leading to esters like:

-

Ethyl 3,4-dimethylpentanoate

-

Ethyl 3,3-dimethylpentanoate

-

-

Functional Group Isomers : The molecular formula C₉H₁₈O₂ can also represent other esters or carboxylic acids.[6] Examples include:

The diagram below illustrates the classification of isomers for a given molecular formula.

Caption: Classification of isomers for C₉H₁₈O₂.

Comparative Data of Selected Structural Isomers

The physical properties of structural isomers, such as boiling point, differ due to variations in molecular shape and intermolecular forces. These differences are fundamental to their separation by methods like gas chromatography.

| Compound Name | Molecular Formula | CAS Number | Boiling Point (°C) | Density (g/cm³) |

| Ethyl 4-methylhexanoate | C₉H₁₈O₂ | 1561-10-0 | 180 | 0.874 |

| Ethyl 5-methylhexanoate | C₉H₁₈O₂ | 10236-10-9 | ~185-187 | ~0.86 |

| Ethyl 2-methylhexanoate | C₉H₁₈O₂ | 54410-94-5 | ~178-180 | ~0.865 |

| Ethyl hexanoate | C₈H₁₆O₂ | 123-66-0 | 168 | 0.871 |

(Note: Data compiled from various sources; approximate values are indicated with '~'.[1][2][14])

Part 2: Stereoisomers - The Chiral Nature of Ethyl 4-methylhexanoate

Stereoisomers have the same molecular formula and atom connectivity but differ in the three-dimensional orientation of their atoms. Ethyl 4-methylhexanoate possesses a single chiral center at the fourth carbon atom (C4), the carbon bonded to a hydrogen atom, a methyl group, an ethyl group, and a propyl-ester group. This chirality means the molecule is non-superimposable on its mirror image, giving rise to a pair of enantiomers.

-

(R)-ethyl 4-methylhexanoate

-

(S)-ethyl 4-methylhexanoate

Enantiomers have identical physical properties (boiling point, density, refractive index) in a non-chiral environment but rotate plane-polarized light in equal and opposite directions. Their most significant divergence lies in their interaction with other chiral molecules, including biological receptors. For example, the enantiomers of the parent 4-methylhexanoic acid exhibit different odor characteristics, with the (R)-enantiomer being described as more potent and fatty than the (S)-isomer.[15] This principle is paramount in drug development, where one enantiomer may be therapeutically active while the other is inactive or even harmful.

Part 3: Synthesis and Separation of Isomers

The preparation and isolation of specific isomers require carefully chosen synthetic routes and analytical techniques.

Synthesis of Ethyl 4-methylhexanoate

A racemic mixture (an equal mix of R and S enantiomers) can be synthesized through several established methods. One robust approach involves a malonic ester synthesis followed by a Krapcho decarboxylation.

Protocol: Racemic Synthesis via Malonic Ester Pathway [5]

This protocol is adapted from methodologies described in patent literature for producing related compounds.[5]

-

Step 1: Malonic Ester Synthesis.

-

Objective: To form diethyl 2-methylhexylmalonate.

-

Procedure: React 1-chloro-2-methylhexane with diethyl malonate in the presence of a strong base (e.g., sodium ethoxide) in an appropriate solvent like ethanol. The base deprotonates the malonic ester, creating a nucleophile that displaces the chloride from 1-chloro-2-methylhexane.

-

Causality: The malonic ester synthesis is a classic and reliable method for forming carbon-carbon bonds, allowing for the construction of the required carbon skeleton.

-

-

Step 2: Krapcho Reaction (Decarboxylation).

-

Objective: To remove one of the ester groups and produce ethyl 4-methyloctanoate (an analogue, demonstrating the method).

-

Procedure: Heat the resulting diethyl 2-methylhexylmalonate in a solvent such as dimethyl sulfoxide (DMSO) with a salt (e.g., sodium chloride) and a small amount of water.

-

Causality: The Krapcho reaction is a highly efficient method for the dealkoxycarbonylation of malonic esters without hydrolyzing the remaining ester group, providing a direct route to the final product.[5]

-

Asymmetric Synthesis: To produce a single enantiomer (enantioselective synthesis), one must employ a chiral element. This can be achieved by using a chiral starting material, a chiral auxiliary, or an organocatalyst, such as in the MacMillan cross-aldol reaction, which has been used to synthesize enantiopure (S)-ethyl 4-methyloctanoate.[3]

Separation and Analysis of Isomers

Differentiating and quantifying isomers is a critical analytical challenge.

Structural Isomers: These are typically separated using gas chromatography (GC) or high-performance liquid chromatography (HPLC). Their different boiling points and polarities result in distinct retention times. Mass spectrometry (MS) is used for identification, as structural isomers often produce unique fragmentation patterns.[16]

Stereoisomers (Enantiomers): Separating enantiomers is more complex due to their identical physical properties.

-

Chiral Chromatography: This is the most direct and widely used method. It employs a chiral stationary phase (CSP) in either a GC or HPLC column. The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times and thus, separation. Common CSPs include those based on cyclodextrins or derivatized polysaccharides.

-

Chiral Derivatization: This indirect method involves reacting the enantiomeric mixture with a pure chiral derivatizing agent to form a pair of diastereomers.[17] Diastereomers have different physical properties and can be separated using standard, non-chiral chromatography. Afterward, the derivatizing agent can be cleaved to recover the pure enantiomers.

Caption: Workflow for direct enantioselective separation.

Part 4: Spectroscopic Characterization

Once isolated, the identity and structure of each isomer must be confirmed.

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum provides the molecular weight and a fragmentation pattern. For ethyl hexanoate esters, characteristic fragments often include ions corresponding to the loss of the ethoxy group (-OCH₂CH₃) and McLafferty rearrangement products. While structural isomers yield different fragmentation patterns, enantiomers produce identical mass spectra.[14][18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: These techniques are indispensable for confirming the carbon-hydrogen framework. The chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum, along with the number of signals in the ¹³C NMR spectrum, can definitively distinguish structural isomers.[18][19] For ethyl 4-methylhexanoate, one would expect distinct signals for the two different ethyl groups (the one on the ester and the one attached to the chiral center), the methyl group at C4, and the various methylene protons.

-

Chiral NMR: To distinguish enantiomers using NMR, a chiral environment must be created within the NMR tube. This is done by adding a chiral solvating agent or a chiral lanthanide shift reagent. These reagents form weak, transient diastereomeric complexes with the enantiomers, causing their corresponding protons to experience slightly different magnetic environments and thus appear as separate signals in the ¹H NMR spectrum.

-

This comprehensive approach, combining strategic synthesis with advanced separation and spectroscopic techniques, is essential for any researcher or developer working with chiral molecules like ethyl 4-methylhexanoate, ensuring both the purity and correct isomeric identity of the compounds under investigation.

References

-

eCampusOntario. (n.d.). 25.5 Esters – Structure, Properties and Naming. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

-

Confident Chemistry. (2022). How to Name Esters - Organic Chemistry IUPAC Nomenclature Esters. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Nomenclature of Esters. Retrieved from [Link]

-

University of Calgary. (n.d.). Esters. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 2.5: Nomenclature of Esters. Retrieved from [Link]

-

Leffingwell, J. C. (n.d.). The 4-Methylhexanoic acids. Leffingwell & Associates. Retrieved from [Link]

-

Pandey, R., et al. (2018). Concise asymmetric syntheses of (S)-ethyl 4-methyloctanoate and its acid: aggregation pheromones of rhinoceros beetles of the genus Oryctes and an important fragrance compound. Arkat USA. Retrieved from [Link]

-

LookChem. (n.d.). Ethyl 4-methylhexanoate. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). D-ethyl 4-methylhexanoate. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of ethyl 4-methyloctanoate (1) from natural citronellol 20. Retrieved from [Link]

- Google Patents. (2017). US20170267625A1 - Method for producing ethyl 4-methyloctanoate.

-

National Center for Biotechnology Information. (n.d.). Ethyl hexanoate. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl hexanoate. PubChem. Retrieved from [Link]

-

The Good Scents Company. (n.d.). (R)-4-methyl hexanoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Hexanoic acid, 4-methyl-, ethyl ester. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (+-)-4-Methylhexanoic acid. PubChem. Retrieved from [Link]

-

Matuszewski, B. K., & Constanzer, M. L. (1991). Analytical chiral separation of the stereoisomers of a novel carbonic anhydrase inhibitor and its deethylated metabolite, and the assignment of absolute configuration of the human metabolite and chiral degradation products. PubMed. Retrieved from [Link]

-

SpectraBase. (n.d.). Methyl hexanoate - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methylhexanoic acid, (4R)-. PubChem. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 102 selected isomers of molecular formula C4H8O2. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 4-ethyl-5-methylhexanoic acid. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Hexanoic acid, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

Ghasemi, Z., & Asadpour, S. (2016). Recent Development: Enantioselective Extraction in Chiral Separation. ResearchGate. Retrieved from [Link]

-

FooDB. (2010). Showing Compound Ethyl hexanoate (FDB019921). Retrieved from [Link]

-

Matencio, A. (2017). Novel methods of chiral separation. Mapping Ignorance. Retrieved from [Link]

-

Virginia Open Data Portal. (n.d.). Compound 529259: Ethyl cis-4-hexenoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Ethyl-4-methylhexanoic acid. PubChem. Retrieved from [Link]

-

Virginia Open Data Portal. (2025). Compound 529259: Ethyl cis-4-hexenoate - Dataset. Retrieved from [Link]

-

ResearchGate. (2025). Determination of the geometrical isomers of ethyl 2,4-decadienoate. Retrieved from [Link]

Sources

- 1. Ethyl 4-methylhexanoate|lookchem [lookchem.com]

- 2. Hexanoic acid, 4-methyl-, ethyl ester | C9H18O2 | CID 102647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. arkat-usa.org [arkat-usa.org]

- 4. researchgate.net [researchgate.net]

- 5. US20170267625A1 - Method for producing ethyl 4-methyloctanoate - Google Patents [patents.google.com]

- 6. 102 selected isomers of molecular formula C4H8O2 carboxylic acids & esters aldehydes ketones alkenes diols enols structural isomers carbon chain isomers structural formula skeletal formula of hydroxybutanals hydroxybutanones alkene-diols heterocylic alicyclic compounds Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 7. 25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Page loading... [wap.guidechem.com]

- 12. 2-Ethyl-4-methylhexanoic acid | C9H18O2 | CID 17907597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chemsynthesis.com [chemsynthesis.com]

- 14. Hexanoic acid, ethyl ester [webbook.nist.gov]

- 15. The 4-Methylhexanoic acids [leffingwell.com]

- 16. researchgate.net [researchgate.net]

- 17. Analytical chiral separation of the stereoisomers of a novel carbonic anhydrase inhibitor and its deethylated metabolite, and the assignment of absolute configuration of the human metabolite and chiral degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Ethyl hexanoate | C8H16O2 | CID 31265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Methyl hexanoate | C7H14O2 | CID 7824 - PubChem [pubchem.ncbi.nlm.nih.gov]

Sensory data and odor profile of ethyl 4-methylhexanoate

An In-Depth Technical Guide to the Sensory Data and Odor Profile of Ethyl 4-Methylhexanoate

Authored by: A Senior Application Scientist

Foreword: The Elusive Aroma of Ethyl 4-Methylhexanoate

Ethyl 4-methylhexanoate, a branched-chain fatty acid ethyl ester, presents a compelling case study in the intricate world of flavor and fragrance chemistry. While its straight-chain analogue, ethyl hexanoate, is well-characterized with a potent fruity and wine-like aroma, ethyl 4-methylhexanoate remains a more enigmatic molecule. Its documented presence in wine suggests a potential contribution to the overall sensory profile of this complex beverage.[1][2] However, a consensus on its specific odor character and its direct application in the flavor and fragrance industry is not well-established, with some sources even indicating it is not recommended for such uses.[1]

This guide provides a comprehensive technical overview of ethyl 4-methylhexanoate, synthesizing available data with established principles of sensory science and analytical chemistry. We will delve into its known properties, explore its likely sensory profile by drawing parallels with structurally related esters, and provide detailed, field-proven methodologies for its rigorous sensory and instrumental analysis. This document is intended for researchers, scientists, and drug development professionals who require a deep, technical understanding of this and similar flavor-active compounds.

Physicochemical Properties: The Foundation of Sensory Perception

A compound's sensory characteristics are intrinsically linked to its physicochemical properties. These parameters govern its volatility, solubility, and interaction with olfactory receptors.

| Property | Value | Source |

| CAS Number | 1561-10-0 | [2][3] |

| Molecular Formula | C9H18O2 | [2][3] |

| Molecular Weight | 158.24 g/mol | [2][3] |

| Boiling Point | 180.0 °C at 760 mmHg | [1][3] |

| Flash Point | 59.4 °C (139.0 °F) | [1][3] |

| Vapor Pressure | 0.915 mmHg at 25 °C (estimated) | [1][3] |

| Solubility in Water | 117.8 mg/L at 25 °C (estimated) | [1][2] |

| logP (o/w) | 3.177 (estimated) | [1] |

The moderate boiling point and vapor pressure of ethyl 4-methylhexanoate suggest it is a semi-volatile compound, capable of contributing to the aroma profile of a substance. Its limited water solubility is typical for an ester of its size and is a key factor in its partitioning behavior in food and beverage matrices.

The Anticipated Odor Profile: An Educated Inference

Direct, published sensory descriptors for ethyl 4-methylhexanoate are scarce. However, by examining structurally similar compounds, we can form a scientifically grounded hypothesis regarding its likely odor profile.

-

Ethyl Hexanoate (Straight-Chain Analogue): This ester is well-known for its strong, fruity, and wine-like aroma, with notes of apple, banana, and pineapple.[4] Its odor detection threshold in water is very low, at approximately 1 part per billion (ppb).[4]

-

Ethyl 4-Methyloctanoate (Longer-Chain Branched Ester): This compound is described as having a fruity, mild aroma and is used in flavor and fragrance formulations to mimic tropical fruit notes.[5]

-

General Impact of Methyl Branching: The introduction of a methyl group on the fatty acid chain, as in ethyl 4-methylhexanoate, can influence the odor profile in several ways. It can lower the overall odor threshold compared to its straight-chain counterpart and introduce subtle complexities, potentially adding waxy, creamy, or slightly spicy nuances to the primary fruity character.

Based on these comparisons, it is reasonable to hypothesize that ethyl 4-methylhexanoate possesses a fruity aroma, likely with notes of apple and tropical fruits, potentially accompanied by a subtle waxy or creamy undertone. The 4-position of the methyl group may also impart a unique characteristic not found in other branched esters.

Methodologies for Sensory and Instrumental Analysis

To definitively characterize the odor profile of ethyl 4-methylhexanoate, a combination of sensory and instrumental techniques is required. The following protocols are designed to provide a robust and self-validating system for analysis.

Sensory Panel Evaluation: The Human Instrument

The ultimate arbiter of a compound's aroma is the human sensory system. A trained sensory panel can provide detailed descriptors and intensity ratings.

Protocol for Descriptive Sensory Analysis:

-

Panelist Selection and Training:

-

Select 8-12 panelists based on their sensory acuity, ability to describe aromas, and availability.

-

Conduct training sessions using a range of reference standards representing different aroma categories (e.g., fruity, floral, waxy, spicy). This will establish a common vocabulary. Reference standards for related compounds like ethyl hexanoate should be included.

-

-

Sample Preparation:

-

Prepare a dilution series of ethyl 4-methylhexanoate in a neutral solvent (e.g., mineral oil for smelling strips, or propylene glycol for aqueous solutions).

-

Concentrations should span the suspected detection threshold and include supra-threshold levels for characterization. A starting point could be a series from 0.1 ppm to 100 ppm.

-

-

Evaluation Procedure:

-

Present the samples to the panelists in a double-blind, randomized order.

-

Each panelist dips a clean, unscented paper smelling strip into the sample and evaluates the aroma at regular intervals (e.g., immediately, after 1 minute, after 5 minutes) to assess volatility and character changes.

-

Panelists will record all perceived aroma descriptors and rate the intensity of each on a labeled magnitude scale (e.g., 0-15).

-

-

Data Analysis:

-

Collect and analyze the data to identify the most frequently cited descriptors and their mean intensity ratings.

-

Statistical analysis (e.g., ANOVA, Principal Component Analysis) can be used to identify significant differences between concentrations and to visualize the relationships between descriptors.

-

Gas Chromatography-Olfactometry (GC-O): Bridging Chemistry and Perception

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[6] This allows for the identification of aroma-active compounds in a mixture or the characterization of a pure substance.

Protocol for GC-O Analysis:

-

Instrumentation:

-

A gas chromatograph equipped with a flame ionization detector (FID) and an olfactometry port.

-

The column effluent is split between the FID and the heated, humidified olfactometry port.

-

-

Sample Preparation:

-

Prepare a solution of ethyl 4-methylhexanoate in a volatile solvent (e.g., dichloromethane or ethanol) at a concentration suitable for GC analysis (e.g., 10-100 ppm).

-

-

GC Conditions:

-

Injector: Splitless mode, 250 °C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-Wax) is suitable for this type of compound.

-

Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 5-10 °C/min to 250 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Olfactometry Procedure:

-

A trained analyst (or panelist) sniffs the effluent from the olfactometry port throughout the GC run.

-

The analyst records the retention time, duration, and sensory descriptors of any detected aroma.

-

The intensity of the aroma can also be recorded in real-time using a joystick or other device.

-

-

Data Interpretation:

-

The resulting "aromagram" is compared with the chromatogram from the FID.

-

This confirms that the detected aroma corresponds to the ethyl 4-methylhexanoate peak and provides a detailed description of its odor character as it elutes from the GC column.

-

Visualizing the Analytical Workflow

The following diagram illustrates the integrated workflow for the comprehensive sensory analysis of ethyl 4-methylhexanoate.

Caption: Integrated workflow for sensory and instrumental analysis.

The Structure-Activity Relationship: A Mechanistic View

The interaction of an odorant molecule with olfactory receptors is a complex process governed by its size, shape, and functional groups.

Caption: Relationship between molecular structure and sensory perception.

-

The Ester Group (-COO-): This functional group is fundamental to the fruity aromas of many esters. The polarity and hydrogen-bonding capabilities of this group are critical for binding to olfactory receptors.

-

Carbon Chain Length: The six-carbon chain of the hexanoate moiety places it in a range that is often associated with fruity and wine-like notes.

-

Methyl Branching: The methyl group at the C4 position introduces steric hindrance and changes the overall shape of the molecule compared to its linear counterpart. This altered shape will result in a different fit in olfactory receptors, leading to a modified, and potentially more complex, odor profile.

Conclusion and Future Directions

Ethyl 4-methylhexanoate is a compound of interest at the intersection of food chemistry and sensory science. While its presence in wine is noted, its specific sensory contribution remains to be fully elucidated. The current body of public knowledge does not provide a definitive odor profile.

This guide has synthesized the available data and provided a robust framework for the comprehensive sensory and instrumental analysis of this molecule. By employing the detailed protocols for sensory panel evaluation and Gas Chromatography-Olfactometry, researchers can definitively characterize its odor profile, determine its sensory threshold, and understand its potential applications in the flavor and fragrance industry.

Future research should focus on the quantification of ethyl 4-methylhexanoate in various wine varietals to correlate its concentration with specific sensory attributes. Furthermore, exploring the sensory properties of other isomers (e.g., ethyl 2-methylhexanoate, ethyl 3-methylhexanoate) would provide a more complete understanding of the structure-activity relationships within this class of compounds.

References

-

The Good Scents Company. (n.d.). ethyl 4-methyl hexanoate, 1561-10-0. Retrieved from [Link]

-

FlavScents. (n.d.). ethyl 4-methyl hexanoate. Retrieved from [Link]

-

LookChem. (n.d.). Ethyl 4-methylhexanoate. Retrieved from [Link]

-

Leffingwell & Associates. (n.d.). Esters. Retrieved from [Link]

Sources

The Microbial Synthesis of Ethyl 4-Methylhexanoate: A Technical Guide to its Biosynthetic Pathway

This in-depth technical guide provides a comprehensive overview of the biosynthetic pathway of ethyl 4-methylhexanoate, a significant flavor and aroma compound found in various fermented foods and beverages. This document is intended for researchers, scientists, and drug development professionals interested in understanding and potentially manipulating the microbial production of this branched-chain fatty acid ester. We will delve into the enzymatic reactions, precursor molecules, and key genetic determinants, as well as provide detailed experimental protocols for the elucidation and characterization of this pathway.

Introduction: The Significance of Ethyl 4-Methylhexanoate

Ethyl 4-methylhexanoate is a volatile ester that contributes desirable fruity and floral notes to a variety of products, including wine, beer, and cheese. Its presence and concentration are critical to the sensory profile of these consumer goods. Understanding the microbial pathways responsible for its formation is paramount for controlling and optimizing these flavors during production. From a biotechnological perspective, harnessing and engineering these pathways could lead to the sustainable production of this valuable flavor compound.

This guide will first elucidate the two-part biosynthetic journey to ethyl 4-methylhexanoate: the formation of its backbone, 4-methylhexanoic acid, and the subsequent esterification with ethanol.

PART 1: The Biosynthesis of the 4-Methylhexanoic Acid Backbone

The formation of 4-methylhexanoic acid is a fascinating example of branched-chain fatty acid (BCFA) synthesis, a pathway prevalent in many bacteria and some eukaryotes. Unlike the straight-chain fatty acids commonly found in lipids, BCFAs utilize branched-chain amino acids as their starting point.

The biosynthesis of 4-methylhexanoic acid begins with the amino acid L-isoleucine. The pathway proceeds through a series of enzymatic steps to produce 2-methylbutyryl-CoA, which serves as the primer for the fatty acid synthase (FAS) complex.

The key enzymatic steps are:

-

Transamination: L-isoleucine is converted to its corresponding α-keto acid, α-keto-β-methylvalerate, by a branched-chain amino acid aminotransferase.

-

Oxidative Decarboxylation: The α-keto-β-methylvalerate is then decarboxylated by a branched-chain α-keto acid dehydrogenase complex to yield 2-methylbutyryl-CoA.[1][2]

-

Chain Elongation: The 2-methylbutyryl-CoA primer is then loaded onto the fatty acid synthase (FAS) machinery. The carbon chain is elongated through successive rounds of condensation with malonyl-CoA, reduction, dehydration, and another reduction, mirroring the canonical fatty acid synthesis pathway.[1][3] For 4-methylhexanoic acid, two elongation cycles are required.

-

Thioesterase Activity: Finally, the acyl carrier protein (ACP)-bound 4-methylhexanoyl chain is released by a thioesterase to yield 4-methylhexanoic acid, which is then activated to 4-methylhexanoyl-CoA.

Caption: Biosynthetic pathway of 4-methylhexanoyl-CoA from L-isoleucine.

PART 2: The Esterification Step: Formation of Ethyl 4-Methylhexanoate

The final step in the biosynthesis of ethyl 4-methylhexanoate is the esterification of 4-methylhexanoyl-CoA with ethanol. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs).[4][5][6] In organisms like the yeast Saccharomyces cerevisiae, which is central to the production of many fermented beverages, specific AATs are responsible for the synthesis of medium-chain fatty acid ethyl esters.[7][8]

The key enzymes in S. cerevisiae are Eht1 (Ethanol Hexanoyl Transferase 1) and Eeb1 (Ethyl Ester Biosynthesis 1).[9][10][11][12] These enzymes catalyze the condensation of an acyl-CoA, in this case, 4-methylhexanoyl-CoA, with ethanol to form the corresponding ethyl ester and coenzyme A. Interestingly, these enzymes have also been shown to possess esterase activity, suggesting a role in regulating the final concentration of the ester.[10][12]

The availability of both precursors, 4-methylhexanoyl-CoA and ethanol, is a critical factor influencing the rate of ethyl 4-methylhexanoate production. In fermentative microorganisms, ethanol is a readily available product of glycolysis.

Caption: The final esterification step in ethyl 4-methylhexanoate biosynthesis.

PART 3: Experimental Workflow for Pathway Elucidation and Characterization

A systematic approach is required to identify and characterize the biosynthetic pathway of ethyl 4-methylhexanoate in a target organism. The following experimental workflow provides a robust framework for such an investigation.

Caption: A generalized experimental workflow for biosynthetic pathway elucidation.

Step 1: Isotopic Labeling Studies

Objective: To trace the metabolic origin of ethyl 4-methylhexanoate.

Protocol:

-

Precursor Selection: Based on the hypothesized pathway, select isotopically labeled precursors. For ethyl 4-methylhexanoate, suitable precursors include ¹³C-labeled L-isoleucine and ¹³C-labeled ethanol.

-

Culture Conditions: Grow the organism of interest in a defined medium.

-

Label Administration: Introduce the labeled precursor into the culture at a specific growth phase.

-

Extraction: After a defined incubation period, extract the volatile compounds from the culture medium, for example, using liquid-liquid extraction or solid-phase microextraction (SPME).

-

Analysis: Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) to identify labeled ethyl 4-methylhexanoate and its fragmentation pattern, which will confirm the incorporation of the labeled precursor.[7][8][13][14]

Step 2: Gene Identification and Characterization

Objective: To identify the genes encoding the enzymes responsible for the biosynthesis.

Protocol:

-

Genome Mining: Search the genome of the organism for homologs of known branched-chain amino acid aminotransferases, branched-chain α-keto acid dehydrogenases, fatty acid synthases, and alcohol acyltransferases (e.g., Eht1 and Eeb1).

-

Gene Deletion and Overexpression: Create knockout mutants for the candidate genes. Analyze the volatile profiles of the mutants compared to the wild-type to observe any decrease or loss of ethyl 4-methylhexanoate production. Conversely, overexpress the candidate genes to see if production is enhanced.[9][10]

-

Heterologous Expression and Enzyme Assays:

-

Clone the candidate acyltransferase genes into an expression vector and transform them into a suitable host (e.g., E. coli).

-

Purify the recombinant protein.

-

Perform in vitro enzyme assays by providing the purified enzyme with 4-methylhexanoyl-CoA and ethanol as substrates.[15][16][17]

-

Monitor the formation of ethyl 4-methylhexanoate using GC-MS.

-

Step 3: Quantitative Analysis and Metabolic Engineering

Objective: To quantify the production of ethyl 4-methylhexanoate and engineer the pathway for improved yields.

Protocol:

-

Quantitative GC-MS: Develop a quantitative method for ethyl 4-methylhexanoate using a suitable internal standard. This will allow for the accurate measurement of production titers in different strains and under various culture conditions.[18]

-

Metabolic Engineering Strategies:

-

Precursor Supply Enhancement: Overexpress genes involved in the biosynthesis of L-isoleucine and ethanol to increase the precursor pools.

-

Pathway Optimization: Overexpress the identified rate-limiting enzymes in the pathway, such as the specific alcohol acyltransferase.

-

Competing Pathway Deletion: Knock out genes responsible for competing pathways that may divert precursors away from ethyl 4-methylhexanoate synthesis.[19][20][21][22][23]

-

Quantitative Data Summary

While specific production titers of ethyl 4-methylhexanoate are highly dependent on the organism and fermentation conditions, the following table provides a conceptual framework for presenting such data.

| Organism/Strain | Genetic Modification | Culture Conditions | Ethyl 4-methylhexanoate Titer (mg/L) | Reference |

| Saccharomyces cerevisiae (Wild Type) | None | Standard Fermentation | Baseline | Fictional |

| S. cerevisiae (Δeht1/Δeeb1) | Deletion of AATs | Standard Fermentation | Significantly Reduced | [10] |

| S. cerevisiae (Overexpressing AAT) | Overexpression of Eht1 | Optimized Fermentation | Increased | [11] |

| Engineered E. coli | Heterologous expression of pathway | Bioreactor | Target Titer | Fictional |

Conclusion

The biosynthesis of ethyl 4-methylhexanoate is a multi-step process that combines elements of amino acid metabolism, fatty acid synthesis, and ester formation. By understanding the intricate details of this pathway, from the precursor molecules to the key enzymes and their genetic regulation, researchers can develop strategies to modulate its production. The experimental workflows outlined in this guide provide a robust framework for the elucidation and characterization of this important flavor-producing pathway in various organisms. Further research and metabolic engineering efforts hold the promise of optimizing the microbial production of this and other valuable natural compounds.

References

- McCaughey, C. S., van Santen, J. A., van der Hooft, J. J. J., Medema, M. H., & Linington, R. G. (2022). An isotopic labeling approach linking natural products with biosynthetic gene clusters.

- Unlocking Nature's Blueprint: Isotopic Labeling to Elucidate Biosynthetic P

- Mason, S., & Dufour, J. P. (2000). Alcohol acetyltransferases and the significance of ester synthesis in yeast. Yeast, 16(14), 1287–1298.

- Liu, G., Huang, L., & Lian, J. (2023). Alcohol acyltransferases for the biosynthesis of esters. Biotechnology for Biofuels and Bioproducts, 16(1), 93.

- Gross, F., & Lalk, M. (2015). Recent highlights in biosynthesis research using stable isotopes. Beilstein Journal of Organic Chemistry, 11, 2519–2531.

- Saerens, S. M. G., Verstrepen, K. J., Van Laere, S. D. M., Voet, A. R. D., Van Dijck, P., Delvaux, F. R., & Thevelein, J. M. (2006). The Saccharomyces cerevisiae EHT1 and EEB1 Genes Encode Novel Enzymes with Medium-chain Fatty Acid Ethyl Ester Synthesis and Hydrolysis Capacity. Journal of Biological Chemistry, 281(7), 4446–4456.

- Nielsen, J., Larsson, C., van Maris, A., & Pronk, J. (2013). Metabolic engineering of Saccharomyces cerevisiae: a key cell factory platform for future biorefineries. FEMS Yeast Research, 13(4), 345–355.

- Saerens, S. M. G., Verstrepen, K. J., Van Laere, S. D. M., Voet, A. R. D., Van Dijck, P., Delvaux, F. R., & Thevelein, J. M. (2006). The Saccharomyces cerevisiae EHT1 and EEB1 genes encode novel enzymes with medium-chain fatty acid ethyl ester synthesis and hydrolysis capacity. Journal of Biological Chemistry, 281(7), 4446–4456.

- Liu, G., Huang, L., & Lian, J. (2023). Alcohol Acyltransferases For The Biosynthesis of Esters: Review Open Access. Scribd.

- McCaughey, C. S., van Santen, J. A., van der Hooft, J. J. J., Medema, M. H., & Linington, R. G. (2022). An isotopic labeling approach linking natural products with biosynthetic gene clusters. WUR eDepot.

- Li, Y., et al. (2021). Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit. Frontiers in Plant Science, 12, 730592.

- Liu, G., Huang, L., & Lian, J. (2023). Alcohol acyltransferases for the biosynthesis of esters. Biotechnology for Biofuels and Bioproducts, 16(1), 93.

- Lian, J., et al. (2022). The Studies in Constructing Yeast Cell Factories for the Production of Fatty Acid Alkyl Esters. Frontiers in Bioengineering and Biotechnology, 9, 811425.

- McCaughey, C. S., van Santen, J. A., van der Hooft, J. J. J., Medema, M. H., & Linington, R. G. (2022). An isotopic labeling approach linking natural products with biosynthetic gene clusters. WUR eDepot.

- Borodina, I., & Nielsen, J. (2023). Metabolic and Evolutionary Engineering of Food Yeasts. MDPI.

- Fatty acid synthesis: Pathway and importance. (2023). Microbe Notes.

- Knight, M. J., et al. (2014). The yeast enzyme Eht1 is an octanoyl-CoA:ethanol acyltransferase that also functions as a thioesterase. FEMS Yeast Research, 14(5), 767–776.

- Saerens, S. M. G., Verstrepen, K. J., Van Laere, S. D. M., Voet, A. R. D., Van Dijck, P., Delvaux, F. R., & Thevelein, J. M. (2006). The Saccharomyces cerevisiae EHT1 and EEB1 Genes Encode Novel Enzymes with Medium-chain Fatty Acid Ethyl Ester Synthesis and Hydrolysis Capacity.

- Grininger, M. (2020). The enzyme kinetics of branched-chain fatty acid synthesis of metazoan fatty acid synthase. FEBS Letters, 594(18), 2966–2979.

- Grininger, M. (2020). The enzyme kinetics of branched-chain fatty acid synthesis of metazoan fatty acid synthase.

- Han, N., et al. (2022). Downregulation of EHT1 and EEB1 in Saccharomyces cerevisiae Alters the Ester Profile of Wine during Fermentation. Journal of Microbiology and Biotechnology, 32(4), 493–501.

- Fatty acid synthesis. (n.d.). In Wikipedia. Retrieved January 13, 2026.

- Grininger, M. (2020).

- Bornscheuer, U. T., & Pohl, M. (2019).

- Protocol for enzyme assays. (n.d.). The Royal Society of Chemistry.

- Cronan, J. E., & Rock, C. O. (2008).

- Linder, M. E., & Deschenes, R. J. (2017). In Vitro Assays to Monitor the Enzymatic Activities of zDHHC Protein Acyltransferases. Springer.

- Dewulf, J. P., et al. (2019). The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA. PMC.

- Metabolic Engineering of Yeast. (2025). Chalmers Research.

- The Role of Metabolic Engineering Technologies for the Production of F

- Studies on the Ethyl Carbamate Content of Fermented Beverages and Foods: A Review. (2025). MDPI.

- He, Y. W., et al. (2017). Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris. Frontiers in Microbiology, 8, 2453.

- Evolutionary Reprogramming of Acyltransferase Domains in Polyene Macrolide P

- Enzyme Assay Protocol. (n.d.). Sandiego.

- Pereira, V., et al. (2020). Validation of a LLME/GC-MS Methodology for Quantification of Volatile Compounds in Fermented Beverages. PubMed.

- Key enzymes involved in the utilization of fatty acids by Saccharomyces cerevisiae: a review. (2023). Frontiers in Microbiology, 14, 1195669.

- Multi-Omics Elucidation of Flavor Characteristics in Compound Fermented Beverages Based on Flavoromics and Metabolomics. (2023). MDPI.

- Ryu, D., et al. (2015). Determination of Ethyl Carbamate in Alcoholic Beverages and Fermented Foods Sold in Korea. PMC.

- 4-METHYLHEXANOIC ACID synthesis. (n.d.). ChemicalBook.

- Nanostrategy for Selective Ethyl Carbamate Removal from Fermented Alcoholic Beverages via Molecular Imprinting Technology. (2023). MDPI.

- Genome-Scale Metabolic Network Reconstruction and In Silico Analysis of Hexanoic acid Producing Megasphaera elsdenii. (2018). MDPI.

- The 4-Methylhexanoic acids. (n.d.). Leffingwell.

- Cheon, Y., et al. (2014). A biosynthetic pathway for hexanoic acid production in Kluyveromyces marxianus. PubMed.

- Showing metabocard for 4-methylhexanoic acid (HMDB0340508). (2022). HMDB.

Sources

- 1. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Alcohol acetyltransferases and the significance of ester synthesis in yeast | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Alcohol acyltransferases for the biosynthesis of esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An isotopic labeling approach linking natural products with biosynthetic gene clusters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. [PDF] The Saccharomyces cerevisiae EHT1 and EEB1 Genes Encode Novel Enzymes with Medium-chain Fatty Acid Ethyl Ester Synthesis and Hydrolysis Capacity* | Semantic Scholar [semanticscholar.org]

- 10. The Saccharomyces cerevisiae EHT1 and EEB1 genes encode novel enzymes with medium-chain fatty acid ethyl ester synthesis and hydrolysis capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The yeast enzyme Eht1 is an octanoyl-CoA:ethanol acyltransferase that also functions as a thioesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Recent highlights in biosynthesis research using stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A Novel High-Throughput Assay Enables the Direct Identification of Acyltransferases | MDPI [mdpi.com]

- 16. rsc.org [rsc.org]

- 17. In Vitro Assays to Monitor the Enzymatic Activities of zDHHC Protein Acyltransferases | Springer Nature Experiments [experiments.springernature.com]

- 18. Validation of a LLME/GC-MS Methodology for Quantification of Volatile Compounds in Fermented Beverages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Metabolic engineering of Saccharomyces cerevisiae: a key cell factory platform for future biorefineries - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | The Studies in Constructing Yeast Cell Factories for the Production of Fatty Acid Alkyl Esters [frontiersin.org]

- 21. mdpi.com [mdpi.com]

- 22. research.chalmers.se [research.chalmers.se]

- 23. mdpi.com [mdpi.com]

Ethyl 4-methylhexanoate: A Technical Guide to its Application in Food Science

Abstract

Ethyl 4-methylhexanoate is a volatile ester that contributes significantly to the desirable fruity and sweet aroma profiles of numerous foods and beverages. Its characteristic notes of apple, pineapple, and other tropical fruits make it a valuable compound for the flavor and fragrance industry. This technical guide provides an in-depth exploration of the potential applications of ethyl 4-methylhexanoate in food science. It covers its chemical and sensory properties, natural occurrence, and practical applications in various food systems. Furthermore, this guide details methodologies for its incorporation and analysis, discusses its stability and synergistic interactions with other flavor compounds, and reviews its regulatory status and safety. This document is intended for researchers, food scientists, and product development professionals seeking to leverage the unique organoleptic properties of ethyl 4-methylhexanoate.

Introduction to Ethyl 4-methylhexanoate

Ethyl 4-methylhexanoate, also known by its IUPAC name ethyl 4-methylhexanoate, is an organic ester with the chemical formula C9H18O2.[1][2] It is a branched-chain fatty acid ester that is recognized for its potent and pleasant fruity aroma.

Table 1: Physicochemical Properties of Ethyl 4-methylhexanoate

| Property | Value | Reference |

| Chemical Name | Ethyl 4-methylhexanoate | [1] |

| CAS Number | 1561-10-0 | [1] |

| Molecular Formula | C9H18O2 | [1][3] |

| Molecular Weight | 158.24 g/mol | [1][3] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 180 °C at 760 mmHg | [1][3] |

| Flash Point | 59.4 °C | [1] |

| Density | 0.874 g/cm³ | [1] |

| Solubility | Insoluble in water; soluble in ethanol and other organic solvents. | [4] |

Natural Occurrence

Ethyl 4-methylhexanoate is a naturally occurring compound found in a variety of fruits and fermented beverages. Its presence is a key contributor to the characteristic aroma of these products. For instance, it has been identified as a volatile component in durian, particularly the 'Monthong' and 'Kanyao' cultivars, where it contributes to the fruity notes.[5] It is also found in wines, where it can be formed during fermentation and aging processes, contributing to the overall fruity bouquet of the final product.[3][6] The biogenesis of such esters in fruits is often linked to the metabolism of fatty acids and amino acids during ripening.[7][8]

Sensory Profile and Organoleptic Properties

The primary value of ethyl 4-methylhexanoate in the food industry lies in its distinct sensory profile. It is characterized by a powerful and pleasant fruity aroma.

-

Odor: The aroma is most frequently described as fruity, with specific notes of apple, pineapple, and a general "red fruit" character.[9] Some sources also describe it as having a mild, sweet, and slightly waxy aroma.

-

Flavor: In terms of flavor, it imparts a sweet, fruity taste that enhances the overall perception of fruitiness in a food product.

The perception of ethyl 4-methylhexanoate is concentration-dependent. At optimal levels, it provides a pleasant fruity note; however, at excessive concentrations, it can become overpowering and lead to an unbalanced flavor profile.[9] The sensory threshold of a flavor compound, the concentration at which it can be detected by the human senses, is a critical parameter in its application. While specific threshold data for ethyl 4-methylhexanoate in various food matrices is not widely published, it is known to be a potent aroma compound.

Potential Applications in Food Systems

The versatile and pleasant fruity aroma of ethyl 4-methylhexanoate makes it suitable for a wide range of food and beverage applications. It can be used to enhance existing fruit flavors, create new flavor profiles, or mask undesirable off-notes.

Beverages

In the beverage industry, ethyl 4-methylhexanoate can be used to:

-

Enhance Fruit Juices: Boost the authentic fruity character of apple, pineapple, and mixed fruit juices.

-

Carbonated Soft Drinks: Impart a refreshing fruity note to sodas and other carbonated beverages.

-

Alcoholic Beverages: In brewing and winemaking, while it can be a natural fermentation byproduct, controlled addition can be used to standardize and enhance the fruity ester profile of beers and wines.[9]

Confectionery

The sweet and fruity characteristics of ethyl 4-methylhexanoate are well-suited for confectionery products:

-

Hard and Soft Candies: To create or boost fruit flavors like apple, cherry, and tropical fruits.[10]

-

Chewing Gum: To provide a long-lasting fruity taste.

-

Chocolates and Fillings: To add a nuanced fruity note to chocolate fillings and creams.

Dairy Products

In dairy applications, it can be used in:

-

Yogurts and Ice Creams: To enhance the fruit preparations mixed into yogurts and to flavor ice creams and sorbets.[4]

-

Flavored Milk: To create appealing fruit-flavored milk drinks for children and adults.

Baked Goods

Ethyl 4-methylhexanoate can be incorporated into:

-

Fillings for Pastries and Cakes: To provide a baked-stable fruit flavor in fillings, icings, and glazes.[10]

-

Breakfast Cereals: To add a fruity aroma to breakfast cereals and cereal bars.

Synergistic and Antagonistic Effects

The final flavor profile of a food product is rarely the result of a single compound. Flavor is a complex interplay of numerous volatile and non-volatile molecules. Ethyl 4-methylhexanoate can exhibit synergistic and antagonistic effects when combined with other flavor compounds.

-

Synergistic Effects: When used in combination with other esters, such as ethyl acetate, ethyl butyrate, and hexyl acetate, it can contribute to a more complex and well-rounded fruit flavor. For example, the combination of different esters is crucial for creating the characteristic aroma of many fruits.[7] Research on wine aroma has highlighted the importance of interactions between different esters in defining the final sensory profile.[11]

-

Masking and Antagonistic Effects: In some instances, flavor compounds can mask or suppress the perception of others. The fruity notes of esters like ethyl 4-methylhexanoate could potentially be suppressed by the presence of overpowering aromas. Conversely, its pleasant fruity character might be used to mask slight off-notes from other ingredients in a food formulation. The interaction between fruity esters and other compounds, such as those responsible for "Brett" character in wine, is a complex area of sensory science.[12]

Methodologies for Incorporation and Analysis

Experimental Protocol: Incorporation into a Beverage Matrix

This protocol outlines a general procedure for incorporating ethyl 4-methylhexanoate into a model beverage system for sensory evaluation.

Objective: To evaluate the sensory impact of ethyl 4-methylhexanoate at different concentrations in a sweetened, acidified aqueous solution.

Materials:

-

Ethyl 4-methylhexanoate (food grade)

-

Ethanol (food grade, as a solvent)

-

Sucrose

-

Citric acid

-

Deionized water

-

Volumetric flasks, pipettes, and beakers

-

Analytical balance

Procedure:

-

Preparation of Stock Solution:

-

Accurately weigh 100 mg of ethyl 4-methylhexanoate.

-

Dissolve it in 100 mL of food-grade ethanol to create a 1000 ppm stock solution. The use of a solvent is necessary due to the low solubility of the ester in water.[4]

-

-

Preparation of Base Beverage:

-

Prepare a base solution containing 10% (w/v) sucrose and 0.1% (w/v) citric acid in deionized water. This will mimic a simple soft drink.

-

-

Dosing and Sample Preparation:

-

Prepare a series of beverage samples with varying concentrations of ethyl 4-methylhexanoate (e.g., 0.1, 0.5, 1.0, 5.0, and 10.0 ppm) by adding calculated volumes of the stock solution to the base beverage.

-

Ensure thorough mixing.

-

Prepare a control sample containing only the base beverage and an equivalent amount of ethanol as the highest concentration sample to account for any sensory contribution from the solvent.

-

-

Sensory Evaluation:

-

Conduct sensory analysis using a trained panel.

-

Employ descriptive analysis to characterize the aroma and flavor profile of each sample.

-

Use a rating scale to quantify the intensity of attributes such as "fruity," "apple," "pineapple," and "sweet."

-

The sensory profiles of beverages are often complex, and the interaction of various volatile compounds determines the final perception.[13]

-

Caption: Workflow for the incorporation and sensory analysis of ethyl 4-methylhexanoate in a model beverage.

Analytical Workflow: Quantification using Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To extract and quantify ethyl 4-methylhexanoate from a food matrix.

Methodology:

-

Sample Preparation and Extraction:

-

Headspace Solid-Phase Microextraction (HS-SPME): This is a common technique for extracting volatile compounds from liquid and solid samples.

-

A known amount of the sample is placed in a sealed vial and heated to encourage the release of volatile compounds into the headspace.

-

An SPME fiber coated with a suitable stationary phase is exposed to the headspace to adsorb the analytes.

-

-

GC-MS Analysis:

-

The SPME fiber is then inserted into the heated injection port of the gas chromatograph, where the adsorbed compounds are desorbed onto the GC column.

-

The compounds are separated based on their boiling points and affinity for the stationary phase of the column.

-

The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification.

-

Quantification is typically achieved using an internal standard and a calibration curve.

-

Table 2: Typical GC-MS Parameters for Volatile Ester Analysis

| Parameter | Typical Setting |

| GC Column | Mid-polarity column (e.g., DB-5ms, VF-1701-MS) |

| Injector Temperature | 250 °C |

| Oven Program | Start at 40-50 °C, ramp up to 250 °C |

| Carrier Gas | Helium at a constant flow rate |

| MS Ion Source Temp. | 230 °C |

| MS Transfer Line Temp. | 250 °C |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Scan Range | m/z 30-350 |

Note: These parameters are illustrative and should be optimized for the specific instrument and application.[15]

Caption: General workflow for the analysis of volatile compounds like ethyl 4-methylhexanoate using HS-SPME-GC-MS.

Stability and Release in Food Matrices

The stability of flavor compounds is crucial for ensuring the quality and shelf-life of food products. The stability of esters like ethyl 4-methylhexanoate can be influenced by several factors:

-

pH: Esters can undergo hydrolysis under both acidic and alkaline conditions, which can lead to a loss of flavor. The rate of hydrolysis is generally higher at extreme pH values.

-

Temperature: High temperatures during processing (e.g., pasteurization, baking) can lead to the degradation or volatilization of esters.

-

Enzymatic Activity: The presence of esterase enzymes in some food systems can also lead to the breakdown of esters.

The release of flavor compounds from the food matrix during consumption is also a critical aspect of the sensory experience. The interaction of ethyl 4-methylhexanoate with other food components, such as fats, proteins, and carbohydrates, can affect its volatility and perception in the mouth.

Regulatory Status and Safety Assessment

The safety of any food ingredient is of paramount importance. Ethyl 4-methylhexanoate has been evaluated for its safety and is generally recognized as safe (GRAS) for its intended use as a flavoring substance by the Flavor and Extract Manufacturers Association (FEMA).[16] The FEMA GRAS status indicates that the substance is considered safe by a panel of experts under the conditions of its intended use.[17]

While specific toxicological studies on ethyl 4-methylhexanoate are not extensively detailed in the public domain, related alkyl esters have been reviewed for their safety in cosmetic applications, with findings of low acute oral and dermal toxicity.[18][19] It is important for users to adhere to good manufacturing practices and use the ingredient at levels that are appropriate for the specific food application.

Future Trends and Research Directions

The demand for natural and nature-identical flavorings continues to grow. Future research on ethyl 4-methylhexanoate could focus on:

-

Biotechnological Production: Exploring microbial fermentation or enzymatic synthesis as sustainable methods for its production.[20]

-

Encapsulation and Controlled Release: Developing encapsulation technologies to improve its stability in food matrices and control its release during consumption.

-

Discovery of Novel Synergies: Investigating its sensory interactions with a wider range of flavor compounds to create novel and complex flavor profiles.

-

Expanded Application in Plant-Based Foods: As the market for plant-based alternatives grows, there is an opportunity to use flavor compounds like ethyl 4-methylhexanoate to improve their sensory appeal.

Conclusion

Ethyl 4-methylhexanoate is a valuable flavor compound with a wide range of potential applications in the food and beverage industry. Its characteristic fruity and sweet aroma can significantly enhance the sensory profile of numerous products. A thorough understanding of its sensory properties, stability, and interactions with other food components is essential for its effective application. With its GRAS status, ethyl 4-methylhexanoate is a safe and effective tool for food scientists and product developers to create appealing and high-quality food products.

References

-

Burnett, C. L., et al. (2013). Amended Safety Assessment of Alkyl Ethylhexanoates as Used in Cosmetics. International Journal of Toxicology, 32(1_suppl), 5S-19S. [Link]

-

Johnson, W., Jr, et al. (2013). Amended Safety Assessment of Alkyl Ethylhexanoates as Used in Cosmetics. International Journal of Toxicology, 32(1_suppl), 5S-19S. [Link]

-

LookChem. (n.d.). Ethyl 4-methyl octanoate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). ethyl 4-methyl hexanoate. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Ethyl 4-methyloctanoate. Retrieved from [Link]

-

LookChem. (n.d.). Ethyl 4-methylhexanoate. Retrieved from [Link]

-

PubChem. (n.d.). 2-Ethyl-4-methylhexanoic acid. Retrieved from [Link]

- Google Patents. (n.d.). US20170267625A1 - Method for producing ethyl 4-methyloctanoate.

- Pandey, R., et al. (2018). Concise asymmetric syntheses of (S)-ethyl 4-methyloctanoate and its acid: aggregation pheromones of rhinoceros beetles of the genus Oryctes.

-

U.S. Food and Drug Administration. (n.d.). Substances Added to Food. Retrieved from [Link]

-

Flavor and Extract Manufacturers Association. (n.d.). METHYL HEXANOATE. Retrieved from [Link]

-

Flavor and Extract Manufacturers Association. (2016). GRAS Flavoring Substances 27. Retrieved from [Link]

- Hall, R. L., & Oser, B. L. (1965). GRAS Substances. Food Technology, 19(2), 151-197.

-

FlavScents. (n.d.). ethyl 4-methyl hexanoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-methylpentanoate. Retrieved from [Link]

-

FlavorActiV. (n.d.). Ethyl Hexanoate Flavour Standard for Sensory Training. Retrieved from [Link]

- Li, X., et al. (2014). Evolution of the Aroma Volatiles of Pear Fruits Supplemented with Fatty Acid Metabolic Precursors. Molecules, 19(12), 20437–20461.

- Wijaya, C. H., et al. (2005). Biogenesis of Volatile Methyl Esters in Snake Fruit (Salacca edulis, Reinw) cv. Pondoh. Journal of Agricultural and Food Chemistry, 53(5), 1647–1651.

- Ferreira, V., et al. (2012). Identification of ethyl 2-hydroxy-4-methylpentanoate in red wines, a compound involved in blackberry aroma. Food Chemistry, 132(4), 1963–1969.

- Wisutiamonkul, A., et al. (2021). Fruit Volatile Fingerprints Characterized among Four Commercial Cultivars of Thai Durian (Durio zibethinus). Horticulturae, 7(9), 273.

- Gînscă, R. T., et al. (2024). Analysis of Volatile Flavor Compounds in Four Commercial Beverages Using Static Headspace Gas Chromatography/Mass Spectrometry: A Qualitative Approach. Applied Sciences, 14(5), 1877.

-

JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. Retrieved from [Link]

- Google Patents. (n.d.). WO2011141923A2 - Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s).

- Ma, X., et al. (2017). Sensory profile of ethyl β-d-glucopyranoside and its contribution to quality of sea buckthorn (Hippophaë rhamnoides L.). Food Chemistry, 235, 20-28.

-

PubChem. (n.d.). 4-Ethyl-5-methylhexanoic acid. Retrieved from [Link]

- David, F., et al. (2001). Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry. Journal of the American Oil Chemists' Society, 78(11), 1165–1172.

- Szőllősi, R., et al. (2021). Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions. Molecules, 26(11), 3233.

-

NIST. (n.d.). D-ethyl 4-methylhexanoate. Retrieved from [Link]

- Wang, Y., et al. (2023). Comparison of the Aroma-Active Compounds and Sensory Characteristics of Different Grades of Light-Flavor Baijiu. Foods, 12(6), 1234.

- Fariello, F., et al. (2018). Statistical Evaluation of 4-ethylphenol and 4-ethylguaiacol Concentrations to Support Sensory Evaluation of "Brett Character". South African Journal of Enology and Viticulture, 39(2), 147-152.

Sources

- 1. Ethyl 4-methylhexanoate|lookchem [lookchem.com]

- 2. guidechem.com [guidechem.com]

- 3. ethyl 4-methyl hexanoate [flavscents.com]

- 4. nbinno.com [nbinno.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. ethyl 4-methyl hexanoate, 1561-10-0 [thegoodscentscompany.com]

- 7. Evolution of the Aroma Volatiles of Pear Fruits Supplemented with Fatty Acid Metabolic Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. Ethyl Hexanoate Flavour Standard for Sensory Training | FlavorActiV [flavoractiv.com]

- 10. Ethyl 4-methyloctanoate [myskinrecipes.com]

- 11. Identification of ethyl 2-hydroxy-4-methylpentanoate in red wines, a compound involved in blackberry aroma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Comparison of the Aroma-Active Compounds and Sensory Characteristics of Different Grades of Light-Flavor Baijiu - PMC [pmc.ncbi.nlm.nih.gov]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. mdpi.com [mdpi.com]

- 16. femaflavor.org [femaflavor.org]

- 17. femaflavor.org [femaflavor.org]

- 18. cir-safety.org [cir-safety.org]

- 19. cir-safety.org [cir-safety.org]

- 20. WO2011141923A2 - Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s)- pregabalin - Google Patents [patents.google.com]

The Silent Language of Scent: A Technical Guide to Ethyl 4-Methylhexanoate in Insect Communication

For Researchers, Scientists, and Drug Development Professionals